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2,6-Dichloro-4-

iodonicotinaldehyde

CAS No.: 1309866-36-1

Cat. No.: B2552445

Get Quote

Executive Summary & Application Context
2,6-Dichloro-4-iodonicotinaldehyde is a high-value heterocyclic intermediate, primarily

utilized in the synthesis of complex pharmaceutical scaffolds such as kinase inhibitors and

agrochemicals.[1] Its structural uniqueness lies in the tetrasubstituted pyridine ring, where the

4-iodo position serves as a highly reactive handle for palladium-catalyzed cross-coupling

reactions (e.g., Suzuki-Miyaura, Sonogashira), while the aldehyde at C3 allows for

condensation or reductive amination.

This guide provides a comparative spectroscopic analysis to distinguish the target molecule

from its critical precursor, 2,6-dichloronicotinaldehyde. For researchers, the primary challenge

in Quality Control (QC) is confirming the successful iodination at the C4 position without relying

solely on NMR.[2]
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The infrared spectrum of this molecule is dominated by the interplay between the electron-

withdrawing pyridine core, the inductive effects of the halogens, and the conjugation of the

aldehyde.[2]
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Functional Group Vibration Mode
Predicted
Frequency (cm⁻¹)

Structural Insight

Aldehyde (C=O) Stretching 1715 – 1735

The electron-

withdrawing Cl and I

atoms inductively

shorten the C=O

bond, potentially

shifting it to higher

wavenumbers

compared to simple

nicotinaldehydes

(~1700 cm⁻¹).[1][3]

Aldehyde (C-H) Stretching 2850 & 2750

Classic "Fermi

Doublet."[2] Two weak

bands distinct from

aliphatic C-H.[1][2]

Pyridine Ring C=N / C=C Stretch 1560 – 1420

Multiple bands.[1][2]

The heavy iodine

atom may cause a

red-shift (lower

frequency) in the

"breathing" modes

compared to the non-

iodinated precursor.[2]

Aromatic C-H Out-of-Plane Bend 860 – 900

Critical Differentiator.

The target has only

one isolated aromatic

proton (C5-H).

C-Cl Stretching 700 – 800

Strong, broad bands

characteristic of

chlorinated aromatics.

[1][2]

C-I Stretching 500 – 600 Detection Limit

Warning. Carbon-
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Iodine stretches

appear in the far-

IR/fingerprint region.

[1]

Comparative Analysis: Target vs. Alternative
The most common synthesis route involves the lithiation and iodination of 2,6-

dichloronicotinaldehyde.[2] Therefore, the QC objective is to confirm the substitution of the C4-

Proton with Iodine.

Table 1: Spectral Differentiation Matrix
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Feature
Target: 2,6-Dichloro-

4-

iodonicotinaldehyde

Alternative

(Precursor): 2,6-

Dichloronicotinaldeh

yde

Interpretation

Aromatic C-H Count 1 (Isolated at C5) 2 (Vicinal at C4, C5)

The precursor will

show C-H bending

patterns typical of

vicinal hydrogens

(~800-860 cm⁻¹).[1][3]

The target will lose the

C4-H contribution.[1]

[2]

C-I Stretch
Present (~550-600

cm⁻¹)
Absent

A new band appears

in the low-frequency

region for the target.

[1]

Fingerprint Region
Complex, Mass-

Shifted

Standard Pyridine

Pattern

The heavy iodine

atom significantly

alters the skeletal

vibration modes,

creating a distinct

"fingerprint" difference

below 1000 cm⁻¹.[2]

Aldehyde C=O ~1725 cm⁻¹ ~1710 cm⁻¹

Slight blue shift often

observed in the target

due to increased

electron deficiency of

the ring.[2]

Experimental Protocol: Validated Workflow
To ensure data integrity, the following protocol distinguishes between routine QC (ATR) and

structural characterization (Transmission).
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Method A: Diamond ATR (Routine QC)
Best for: Rapid identification, aldehyde confirmation, and C-Cl detection.

Preparation: Ensure the sample is a dry, free-flowing powder.[2] Solvent residues (DCM,

Ethyl Acetate) will obscure the 1700-1750 cm⁻¹ region.

Background: Collect a 32-scan background with the anvil elevated.

Acquisition: Place 5-10 mg of sample on the Diamond crystal. Apply high pressure to ensure

contact.[1][2]

Limitation: Most Diamond ATR modules cut off at 525 cm⁻¹.[1][2] You may miss the

fundamental C-I stretch.[2] Rely on the absence of the C4-H bend and the presence of the

Aldehyde doublet.[2]

Method B: KBr Pellet (Structural Verification)
Best for: Observing the C-I stretch (<600 cm⁻¹) and detailed fingerprinting.

Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents

Christiansen effect/scattering).

Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

Analysis: Scan from 4000 to 400 cm⁻¹. Look specifically for the C-I band near 500-580 cm⁻¹.

[1][2]

Decision Logic & Workflow Visualization
The following diagram outlines the logical decision tree for validating the product using IR

spectroscopy.
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Sample: Crude Product

Step 1: Vacuum Dry
(Remove Solvent Residues)

Step 2: ATR-FTIR Analysis
(4000 - 525 cm⁻¹)

Check 1720 cm⁻¹ & 2850 cm⁻¹
(Aldehyde Intact?)

Check 800-860 cm⁻¹
(C4-H / C5-H Vicinal Bends?)

Peaks Present

FAIL: Aldehyde Loss
(Check Reaction Temp)

No Peak

Step 3: KBr Pellet Analysis
(Optional: Low Freq <600 cm⁻¹)

Bends Absent/Changed

FAIL: Incomplete Iodination
(Precursor Present)

Strong Vicinal Bends

Check ~550 cm⁻¹
(C-I Stretch Present?)

PASS: 2,6-Dichloro-4-iodonicotinaldehyde
Confirmed

Band Visible Band Absent

Click to download full resolution via product page
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Figure 1: Logical workflow for distinguishing the target iodinated product from its precursor

using IR spectral markers.

Troubleshooting & Expert Insights
The "Silent" Region Trap
Many chemists mistakenly believe that if the spectrum looks "clean," the reaction is complete.

[2] However, the conversion of C-H to C-I involves replacing a weak dipole change (C-H bend)

with a low-frequency stretch (C-I).

Insight: If you are using a standard ATR (ZnSe or Diamond), you are blind to the region

below ~525 cm⁻¹.[2] If the precursor peaks (C4-H) have disappeared, you have negative

evidence of success, but not positive evidence. For strict GMP release, you must use KBr or

CsI optics to visualize the C-I bond directly.[2]

Solvent Interference
Common solvents used in the synthesis (THF, Ethyl Acetate) have strong carbonyl absorptions

near 1720-1740 cm⁻¹.[2]

Correction: Vacuum dry the sample at 40°C for >4 hours. If a broad peak remains at 3400

cm⁻¹ (O-H), you may have formed the hydrate of the aldehyde, which will suppress the sharp

C=O peak at 1725 cm⁻¹.[2]

Purity Assessment
While IR is excellent for functional group verification, it is poor for quantifying <5% impurities.[2]

Recommendation: Use IR for "Identity" testing (ID) and HPLC/UPLC for "Purity"

quantification.[2] The IR spectrum should be overlaid with a reference standard; a correlation

coefficient >0.95 confirms identity.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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